molecular formula C14H23N5 B11748252 [(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl][(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl]amine

[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl][(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl]amine

Cat. No.: B11748252
M. Wt: 261.37 g/mol
InChI Key: ZVCIKHYKSYJPEK-UHFFFAOYSA-N
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Description

[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl][(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl]amine is a compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This specific compound is characterized by the presence of two pyrazole rings, each substituted with ethyl and methyl groups, connected via a methylene bridge.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl][(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl]amine typically involves the following steps:

    Formation of Pyrazole Rings: The pyrazole rings can be synthesized through the reaction of hydrazine with 1,3-diketones under acidic or basic conditions.

    Substitution Reactions: The ethyl and methyl groups are introduced via alkylation reactions using appropriate alkyl halides.

    Coupling Reaction: The two pyrazole rings are then coupled using a methylene bridge, which can be achieved through a nucleophilic substitution reaction involving a methylene halide.

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. The use of automated reactors and optimized reaction conditions can ensure consistent production at a larger scale.

Chemical Reactions Analysis

Types of Reactions

[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl][(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl]amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methylene bridge.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in an alcoholic solvent.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Formation of corresponding pyrazole carboxylic acids.

    Reduction: Formation of reduced pyrazole derivatives.

    Substitution: Formation of substituted pyrazole derivatives with various functional groups.

Scientific Research Applications

[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl][(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl]amine has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.

    Industry: Utilized in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of [(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl][(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl]amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • [(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl][(1-ethyl-4-methyl-1H-pyrazol-3-yl)methyl]amine
  • [(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl][(1-ethyl-5-methyl-1H-pyrazol-3-yl)methyl]amine

Uniqueness

[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl][(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl]amine is unique due to its specific substitution pattern and the presence of two pyrazole rings connected via a methylene bridge. This structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C14H23N5

Molecular Weight

261.37 g/mol

IUPAC Name

1-(1-ethyl-3-methylpyrazol-4-yl)-N-[(2-ethyl-4-methylpyrazol-3-yl)methyl]methanamine

InChI

InChI=1S/C14H23N5/c1-5-18-10-13(12(4)17-18)8-15-9-14-11(3)7-16-19(14)6-2/h7,10,15H,5-6,8-9H2,1-4H3

InChI Key

ZVCIKHYKSYJPEK-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C(=N1)C)CNCC2=C(C=NN2CC)C

Origin of Product

United States

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